molecular formula C18H34ClN2O8PS B1669178 磷酸克林霉素 CAS No. 24729-96-2

磷酸克林霉素

货号 B1669178
CAS 编号: 24729-96-2
分子量: 505 g/mol
InChI 键: UFUVLHLTWXBHGZ-MGZQPHGTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clindamycin phosphate is a water-soluble ester of the semi-synthetic antibiotic produced by a 7(S) - chloro-substitution of the 7®-hydroxyl group of the parent antibiotic lincomycin . It is an antibiotic that fights bacteria in the body and is used to treat serious infections caused by bacteria .


Synthesis Analysis

Clindamycin phosphate can be synthesized by adding clindamycin phosphate in distilled water until it becomes transparent. Then, choline (48-50% in water) is gradually added. Under airtight conditions, the solution of the reactants is stirred at 25℃ for 24 hours, and then concentrated .


Molecular Structure Analysis

Clindamycin phosphate has been reported to form several solid-state forms. The crystal structures of two CP solvates, a dimethyl sulfoxide (DMSO) solvate and a methanol/water solvate (solvate V), have been determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

Clindamycin phosphate has been reported to form several solid-state forms. The properties and transformations of these forms were characterized by powder X-ray diffraction, Single-crystal X-ray diffraction, differential scanning calorimetry, thermo gravimetric analysis, hot-stage microscopy, and dynamic vapor sorption .


Physical And Chemical Properties Analysis

Clindamycin phosphate is a water-soluble ester of the semi-synthetic antibiotic produced by a 7(S) - chloro-substitution of the 7®-hydroxyl group of the parent antibiotic lincomycin . The investigated clindamycin phosphate samples exhibit certain differences in surface free energy values as well as in surface morphology and thermal behavior .

科学研究应用

Dermatological Applications

Clindamycin phosphate is a highly effective antibiotic of the lincosamide class, widely used for decades to treat a range of skin and soft tissue infections . It is commonly prescribed for acne vulgaris, with current practice standards utilizing fixed-combination topicals containing clindamycin that prevent Cutibacterium acnes growth and reduce inflammation associated with acne lesion formation . Certain clinical presentations of folliculitis, rosacea, staphylococcal infections, and hidradenitis suppurativa are also responsive to clindamycin .

Antibacterial Agent

Clindamycin phosphate products are especially prescribed in case of penicillin-allergic patients and can be used in a wide field of diseases including lower respiratory tract infections, lung abscess, skin and skin structure infections, gynecological infections, intra-abdominal infections and bone and joint infections .

Structural and Thermal Stability Studies

Clindamycin phosphate, an antibacterial agent, has been reported to form several solid-state forms. The crystal structures of two CP solvates, a dimethyl sulfoxide (DMSO) solvate and a methanol/water solvate (solvate V), have been determined by single crystal X-ray diffraction . The properties and transformations of these forms were characterized by powder X-ray diffraction, Single-crystal X-ray diffraction, differential scanning calorimetry, thermo gravimetric analysis, hot-stage micro-scopy, and dynamic vapor sorption .

Biomedical Applications

Clindamycin has an anti-microbial effect that together with keratin provides a good stability against enzymatic degradation of body cell . This makes it a best way to deliver this formulation for biomedical applications .

Quality Control

The high relevance of clindamycin phosphate as a pharma product underlines the importance of its quality control . Accurate and precise assessment of API (active pharmaceutical ingredients) quantitative testing of interfering chemicals, degradation products, excipients, or any other potential contaminants is among the remarkable outcomes of stability-indicating methods .

Treatment of Dermatologic Disease

A pilot study established that the once-daily application of a clindamycin phosphate 1.2%, BPO 3.75% gel formulation significantly reduced acne lesion counts in relation to self-reported perimenstrual acne .

作用机制

Target of Action

Clindamycin phosphate primarily targets the 50S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in the formation of peptide bonds and the elongation of the peptide chain .

Mode of Action

Clindamycin phosphate interacts with its target by binding to the 50S ribosomal subunit . This binding disrupts protein synthesis by interfering with the transpeptidation reaction, which is essential for the formation of peptide bonds and the elongation of the peptide chain . As a result, clindamycin phosphate inhibits the early chain elongation process, effectively halting the synthesis of new proteins within the bacterial cell .

Biochemical Pathways

The primary biochemical pathway affected by clindamycin phosphate is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, clindamycin phosphate disrupts the normal function of this pathway, leading to a decrease in the production of new proteins . This disruption can have downstream effects on various cellular processes that rely on these proteins, ultimately inhibiting bacterial growth and proliferation .

Pharmacokinetics

Clindamycin phosphate exhibits rapid and extensive absorption from the gastrointestinal (GI) tract, with a bioavailability of approximately 87% . It is primarily metabolized in the liver and excreted via the bile duct and kidneys . The elimination half-life of clindamycin phosphate varies depending on the patient’s age and health status, ranging from approximately 2.5 hours in children to 4 hours in elderly patients .

Result of Action

The action of clindamycin phosphate leads to a disruption in bacterial protein synthesis, which in turn results in a decrease in the production of new proteins within the bacterial cell . This disruption can lead to changes in the cell wall surface, decreasing the adherence of bacteria to host cells and increasing the intracellular killing of organisms . As a result, clindamycin phosphate effectively inhibits bacterial growth and proliferation .

Action Environment

The action, efficacy, and stability of clindamycin phosphate can be influenced by various environmental factors. For example, the presence of certain solvents can lead to the formation of different solid-state forms of clindamycin phosphate, which can have different moisture stabilities . Additionally, the temperature and relative humidity can affect the thermal stability of clindamycin phosphate and its transformation between different forms .

安全和危害

When handling Clindamycin phosphate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10+,11-,12+,13+,14-,15+,16+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUVLHLTWXBHGZ-MGZQPHGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34ClN2O8PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048677
Record name Clindamycin phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clindamycin phosphate

CAS RN

24729-96-2
Record name Clindamycin phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24729-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clindamycin phosphate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024729962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clindamycin phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (2S-trans)-7-chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside, 2-(dihydrogen phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.197
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLINDAMYCIN PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH6D7113I8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clindamycin phosphate
Reactant of Route 2
Clindamycin phosphate
Reactant of Route 3
Clindamycin phosphate
Reactant of Route 4
Reactant of Route 4
Clindamycin phosphate
Reactant of Route 5
Clindamycin phosphate
Reactant of Route 6
Clindamycin phosphate

Q & A

Q1: What is the mechanism of action of Clindamycin Phosphate?

A1: Clindamycin Phosphate is a prodrug that is hydrolyzed to its active form, Clindamycin, in the body. Clindamycin acts as a bacteriostatic antibiotic by binding to the 50S ribosomal subunit of susceptible bacteria. [, , , , ] This binding interferes with the process of peptide chain formation during protein synthesis, ultimately inhibiting bacterial growth. [, , , , ]

Q2: What are the downstream effects of Clindamycin Phosphate's interaction with its target?

A2: By inhibiting bacterial protein synthesis, Clindamycin Phosphate effectively halts bacterial growth and proliferation. [, , , , ] This bacteriostatic effect allows the body's immune system to clear the infection.

Q3: What is the molecular formula and weight of Clindamycin Phosphate?

A3: The molecular formula of Clindamycin Phosphate is C18H34ClN2O8PS. Its molecular weight is 499.96 g/mol. [, , , ]

Q4: Is there any spectroscopic data available for Clindamycin Phosphate?

A4: Yes, several studies mention using high-performance liquid chromatography (HPLC) coupled with various detectors like UV [, , , , , , ] and mass spectrometry (MS) [, ] for identification and quantification of Clindamycin Phosphate and its related substances.

Q5: Does the type of container affect the stability of Clindamycin Phosphate solutions?

A6: Yes, one study found that while Clindamycin Phosphate remained stable for 30 days in AutoDose Infusion System bags at 4°C and 7 days at 23°C, the stability in plastic bags with Tobramycin Sulfate was limited to 14 days. [, ] This suggests the container material may play a role in long-term stability.

Q6: What strategies are employed to improve the stability of Clindamycin Phosphate formulations?

A6: Various approaches are used to enhance the stability and effectiveness of Clindamycin Phosphate formulations. These include:

  • Liposomal Encapsulation: Encapsulating Clindamycin Phosphate within liposomes can improve its stability, enhance drug delivery to the target site, and potentially reduce side effects. []
  • Addition of Antioxidants: The inclusion of antioxidants like sodium hydrogensulfite in freeze-dried powder formulations can help prevent degradation and improve stability. []
  • Use of Specific Solvents: Propylene glycol and ethanol solutions have been shown to suppress the hydrolysis of Clindamycin Phosphate, improving the stability of injectable formulations. []

Q7: How is Clindamycin Phosphate absorbed and distributed in the body?

A8: Clindamycin Phosphate is well absorbed after oral and parenteral administration, but poorly absorbed after topical or intravaginal application. [, , , ] It is widely distributed throughout the body, including bone, bile, and tissues. [, , , ]

Q8: How is Clindamycin Phosphate metabolized and excreted?

A9: Clindamycin Phosphate is primarily metabolized in the liver to both active and inactive metabolites. It is mainly excreted in bile and feces, with a small amount excreted in urine. [, , , ]

Q9: What is the efficacy of Clindamycin Phosphate in treating acne vulgaris?

A10: Several studies demonstrate the efficacy of topical Clindamycin Phosphate, often in combination with Benzoyl Peroxide, for treating acne vulgaris. [, , , , , ] Significant reductions in inflammatory and non-inflammatory lesions were observed compared to placebo.

Q10: Are there studies on the efficacy of Clindamycin Phosphate in treating other conditions?

A11: Yes, research shows that Clindamycin Phosphate is effective in treating bacterial pneumonia in children, especially those allergic to beta-lactams. [] It is also used to treat acute pelvic inflammatory disease, with intravenous or sequential treatment proving effective. []

Q11: What are the known mechanisms of resistance to Clindamycin?

A12: Resistance to Clindamycin primarily arises from modifications of the bacterial ribosomal target site, enzymatic inactivation of the drug, or active efflux of the drug from the bacterial cell. This resistance can be linked to the overuse of antibiotics, leading to the selection and spread of resistant bacterial strains. [, , ]

Q12: What are the known toxicological effects of Clindamycin Phosphate?

A13: While generally well-tolerated, Clindamycin Phosphate can cause side effects like gastrointestinal disturbances, skin rash, and allergic reactions. [, , , , ] More serious, but rare, side effects include Clostridium difficile-associated diarrhea. [, ]

Q13: What drug delivery strategies are being explored for Clindamycin Phosphate?

A14: Liposomal formulations of Clindamycin Phosphate are being investigated for their potential to enhance drug delivery to specific target sites, such as within the skin for acne treatment or to infection sites. [, ] This targeted delivery approach aims to improve drug efficacy and potentially reduce systemic side effects.

Q14: What analytical methods are used to determine the concentration of Clindamycin Phosphate in various formulations?

A15: High-performance liquid chromatography (HPLC) is widely used to determine Clindamycin Phosphate concentration. [, , , , , , , ] This technique, often coupled with UV or MS detection, provides the sensitivity and selectivity needed to quantify Clindamycin Phosphate in the presence of other components.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。